4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride
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Overview
Description
Tetrahydroisoquinolines are a class of compounds that are important structural motifs in various natural products and therapeutic lead compounds . They are often used as precursors for various alkaloids displaying multifarious biological activities .
Synthesis Analysis
The classical ways to obtain tetrahydroisoquinoline structure utilize arylethylamines containing electron-donating substituents; these are Pomeranz–Fritsch, Pictet–Spengler, and Bischler–Napieralski reactions . 4,4-Dimethyltetrahydroisoquinoline was synthesized by the reduction of 4,4-dimethyldihydroisoquinoline or 4,4-dimethylisoquinolin-3-one obtained from 2-methyl-2-phenylpropionitrile .Molecular Structure Analysis
Tetrahydroisoquinolines with a stereogenic center at position C (1) are the key fragments of a diverse range of alkaloids and bioactive molecules . N-benzyl tetrahydroisoquinolines are known to function as antineuroinflammatory agents .Chemical Reactions Analysis
Recent advances in the C (1)-functionalization of tetrahydroisoquinolines via multicomponent reactions have been explored . These reactions improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .Scientific Research Applications
Synthesis and Derivative Formation
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride serves as a precursor in synthetic organic chemistry for the construction of complex molecular frameworks. Its reactivity with various agents facilitates the synthesis of diverse derivatives, such as tetrahydropyrimidoquinolines, which have been explored for their antimicrobial properties (Elkholy & Morsy, 2006). Additionally, its capacity for enantioselective synthesis is highlighted in the preparation of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, demonstrating its utility in the construction of complex natural products with potential pharmacological activities (Blank & Opatz, 2011).
Chemical Transformations and Reactivity
The compound's versatility is also evident in its chemical transformations, such as the reaction of tertiary 2-chloroketones with cyanide ions, leading to various cyanoquinolinediones and related structures. This reactivity opens avenues for further functionalization and the synthesis of novel heterocyclic compounds (Klásek et al., 2021). The potential of this compound in generating lamellarin derivatives further underscores its significance in synthetic chemistry, offering pathways to bioactive marine natural products (Liermann & Opatz, 2008).
Biological Activity and Potential Applications
While the direct applications of this compound in biological studies are not extensively documented, its derivatives and related compounds have been investigated for various biological activities. For instance, isoquinoline derivatives have been evaluated for their analgesic and anti-inflammatory effects, suggesting the therapeutic potential of compounds within this chemical class (Rakhmanova et al., 2022). Moreover, the exploration of isoquinolines as insecticides against agricultural pests like Aphis gossypii highlights their potential utility in developing new agrochemicals (Bakhite et al., 2022).
Mechanism of Action
Mode of Action
It’s worth noting that tetrahydroisoquinolines, a class of compounds to which this molecule belongs, are known to have weakly basic properties and can form salts with strong acids . They can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline .
Biochemical Pathways
Tetrahydroisoquinoline derivatives have been found in the body as metabolites of some drugs .
Result of Action
It’s worth noting that certain tetrahydroisoquinoline derivatives have been associated with neuroprotective effects .
Action Environment
It’s known that the compound should be stored in a refrigerator .
Future Directions
The tetrahydroisoquinoline core is the key fragment of many biologically active compounds and synthetic medicines exhibiting various activities . Therefore, such structures remain the subject of keen interest . Future research may focus on the development of novel tetrahydroisoquinoline analogs with potent biological activity .
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-12(2)8-14-7-10-5-9(6-13)3-4-11(10)12;/h3-5,14H,7-8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBODXITTLNYBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC(=C2)C#N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744843 |
Source
|
Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203682-40-9 |
Source
|
Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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